

# A Comparative Guide: SR 146131 versus Endogenous Cholecystokinin (CCK)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic, non-peptide CCK1 receptor agonist, **SR 146131**, and endogenous cholecystokinin (CCK), a key gastrointestinal hormone. The following sections detail their comparative binding affinities, functional potencies, signaling pathways, and in vivo effects, supported by experimental data.

## I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for **SR 146131** and endogenous CCK, primarily focusing on the sulfated octapeptide form (CCK-8S), which is a potent endogenous ligand for the CCK1 receptor.

Table 1: Receptor Binding Affinity



| Compound             | Receptor   | Cell<br>Line/Tissue                   | Radioligand                       | Parameter | Value (nM) |
|----------------------|------------|---------------------------------------|-----------------------------------|-----------|------------|
| SR 146131            | Human CCK1 | NIH-3T3 cells<br>expressing<br>hCCK1R | [ <sup>125</sup> I]-BH-<br>CCK-8S | IC50      | 0.56[1]    |
| Endogenous<br>CCK-8S | Human CCK1 | -                                     | -                                 | Ki        | ~0.6-1[2]  |
| SR 146131            | Human CCK2 | CHO cells<br>expressing<br>hCCK2R     | Radiolabeled<br>CCK               | IC50      | 162[3]     |

Table 2: In Vitro Functional Potency



| Compound            | Assay                                   | Cell Line                                             | Parameter | Value (nM)     | Efficacy                                         |
|---------------------|-----------------------------------------|-------------------------------------------------------|-----------|----------------|--------------------------------------------------|
| SR 146131           | Intracellular<br>Calcium<br>Release     | NIH-3T3 cells<br>expressing<br>hCCK1R                 | EC50      | 1.38 ± 0.06[1] | Full agonist<br>(comparable<br>to CCK-8S)<br>[1] |
| Endogenous<br>CCK-8 | Intracellular<br>Calcium<br>Release     | HiTSeeker<br>CCKAR Cell<br>Line                       | EC50      | 0.417[4]       | -                                                |
| SR 146131           | Inositol<br>Monophosph<br>ate Formation | NIH-3T3 cells<br>expressing<br>hCCK1R                 | EC50      | 18 ± 4[1]      | Full agonist<br>(like CCK-8S)<br>[1]             |
| SR 146131           | Intracellular<br>Calcium<br>Release     | Human CHP212 & IMR32 neuroblastom a cells             | -         | -              | Partial<br>agonist[1]                            |
| SR 146131           | Inositol<br>Monophosph<br>ate Formation | Human<br>CHP212 &<br>IMR32<br>neuroblastom<br>a cells | -         | -              | Partial<br>agonist[1]                            |

Table 3: In Vivo Efficacy



| Compound            | Effect                                   | Species     | Parameter               | Value                                                                 |
|---------------------|------------------------------------------|-------------|-------------------------|-----------------------------------------------------------------------|
| SR 146131           | Inhibition of<br>Gastric Emptying        | Mice        | ED <sub>50</sub> (p.o.) | 66 μg/kg[3]                                                           |
| SR 146131           | Inhibition of<br>Gallbladder<br>Emptying | Mice        | ED50 (p.o.)             | 2.7 μg/kg[3]                                                          |
| SR 146131           | Reduction of<br>Food Intake              | Fasted Rats | Dose (p.o.)             | from 0.1<br>mg/kg[3]                                                  |
| Endogenous<br>CCK-8 | Retardation of<br>Gastric Emptying       | Rats        | Dose (i.p.)             | 1.4-22.4 μg/kg<br>(dose-<br>dependent)[5]                             |
| Endogenous<br>CCK-8 | Suppression of<br>Food Intake            | Rats        | Dose (i.p.)             | Doses capable of retarding gastric emptying also suppressed eating[5] |

# **II. Signaling Pathways**

Both **SR 146131** and endogenous CCK exert their effects primarily through the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates downstream signaling cascades through coupling to Gq/11 and Gs proteins.





Click to download full resolution via product page

**CCK1** Receptor Signaling Pathway

### **III. Experimental Protocols**

This section outlines the general methodologies used in the experiments cited in this guide.

### A. Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to the CCK receptor.

#### General Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK1 or CCK2 receptor (e.g., NIH-3T3 or CHO cells).
- Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125]]Bolton-Hunter labeled CCK-8S) is incubated with the cell membranes in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.1% BSA, pH 7.4).
- Competition: Serial dilutions of the test compound (**SR 146131**) or a non-labeled standard (for non-specific binding) are added to compete with the radioligand for receptor binding.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.



- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K<sub>i</sub> value can be calculated from the IC<sub>50</sub>.





Click to download full resolution via product page

#### Radioligand Binding Assay Workflow

# **B.** Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency of a compound in activating the Gq-coupled signaling pathway of the CCK1 receptor.

#### General Protocol:

- Cell Culture: Cells stably expressing the human CCK1 receptor (e.g., NIH-3T3 or CHO cells) are seeded in a multi-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) that exhibits an increase in fluorescence upon binding to calcium.
- Compound Addition: Various concentrations of the test compound (SR 146131 or CCK-8S)
  are added to the wells.
- Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer.
- Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. A dose-response curve is generated, and the EC<sub>50</sub> value (the concentration that produces 50% of the maximal response) is calculated.





Click to download full resolution via product page

Calcium Mobilization Assay Workflow

### IV. Comparative Discussion

Receptor Binding and Selectivity: **SR 146131** demonstrates high affinity for the human CCK1 receptor, with an IC $_{50}$  value of 0.56 nM, which is comparable to the binding affinity of the endogenous ligand CCK-8S ( $K_i \approx 0.6-1$  nM).[1][2] A key feature of **SR 146131** is its high selectivity for the CCK1 receptor over the CCK2 receptor, with a reported 300-fold selectivity.[1]



In contrast, endogenous CCK can bind to both CCK1 and CCK2 receptors, although sulfated forms like CCK-8S have a significantly higher affinity for the CCK1 receptor.[6]

Functional Activity: In vitro functional assays reveal that **SR 146131** acts as a full agonist at the human CCK1 receptor expressed in NIH-3T3 cells, with a potency ( $EC_{50} = 1.38$  nM for calcium release) similar to that of CCK-8S.[1] However, in human neuroblastoma cell lines that endogenously express the CCK1 receptor, **SR 146131** behaves as a partial agonist.[1] This cell-type-dependent difference in efficacy is a crucial consideration for its therapeutic application. Endogenous CCK is a full agonist at the CCK1 receptor.

In Vivo Effects: Both **SR 146131** and endogenous CCK exhibit similar physiological effects mediated by the CCK1 receptor, including the inhibition of gastric emptying and the reduction of food intake.[3][5][7] **SR 146131** is orally active and has been shown to be very potent in vivo.[3] While direct comparative studies with identical administration routes and experimental conditions are not extensively detailed in the available literature, the data suggest that **SR 146131** is a potent mimetic of endogenous CCK's effects on the gastrointestinal system.

### V. Conclusion

**SR 146131** is a potent and highly selective non-peptide agonist for the CCK1 receptor, with a binding affinity and in vitro functional potency comparable to the endogenous ligand CCK-8S. Its oral bioavailability and potent in vivo effects on gastric motility and satiety make it a valuable tool for research and a potential therapeutic agent for conditions where CCK1 receptor activation is desired. The key difference lies in its non-peptide nature, which offers advantages in terms of oral administration and potentially different pharmacokinetic and pharmacodynamic profiles compared to the endogenous peptide hormones. Further direct comparative in vivo studies would be beneficial to fully elucidate the relative potencies and therapeutic windows of **SR 146131** and various forms of endogenous CCK.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. 美国GlpBio SR 146131 | Cas# 221671-61-0 [glpbio.cn]
- 4. innoprot.com [innoprot.com]
- 5. A comparison of cholecystokinin-induced changes in gastric emptying and feeding in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of endogenous CCK and CCK1 receptors in colonic motor function PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CCK signaling from gut to brain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: SR 146131 versus Endogenous Cholecystokinin (CCK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682613#sr-146131-compared-to-endogenous-cck]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





